3-(Dibutylamino)propylamine
Overview
Description
3-(Dibutylamino)propylamine is an organic compound with the molecular formula C11H26N2. It is a colorless to light yellow liquid with a boiling point of 205°C and a density of 0.827 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
3-(Dibutylamino)propylamine can be synthesized through several methods. One common synthetic route involves the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to obtain this compound hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base, yielding a 77-80% yield .
Chemical Reactions Analysis
3-(Dibutylamino)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and imines .
Scientific Research Applications
3-(Dibutylamino)propylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and as a building block for the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)propylamine involves its interaction with molecular targets and pathways. For example, in CO2 capture applications, it forms a carbamate with CO2, which can be regenerated at low temperatures due to its self-extraction properties. This mechanism involves the formation of strong hydrogen bonds between the products and water, leading to phase separation and efficient regeneration .
Comparison with Similar Compounds
3-(Dibutylamino)propylamine can be compared with other similar compounds such as:
- 3-(Dimethylamino)-1-propylamine
- 3-(Diethylamino)propylamine
- N,N-Dimethylethylenediamine
- 1-(2-Aminoethyl)piperazine
These compounds share similar structural features but differ in their alkyl substituents and chemical properties. This compound is unique due to its dibutyl groups, which impart specific physical and chemical properties, making it suitable for certain applications .
Properties
IUPAC Name |
N',N'-dibutylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGURZGBKFEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059261 | |
Record name | 3-(Dibutylamino)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
102-83-0 | |
Record name | N1,N1-Dibutyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dibutylamino)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dibutylamino)propylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7777 | |
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Record name | 3-(Dibutylamino)propylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-(Dibutylamino)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropyldibutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.782 | |
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Record name | 3-(DIBUTYLAMINO)PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SFY0J0731 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the role of 3-(Dibutylamino)propylamine in enhancing electrochemiluminescence for SARS-CoV-2 detection?
A1: this compound (TDBA) acts as a co-reactant in electrochemiluminescence (ECL) systems. In a study focusing on SARS-CoV-2 nucleocapsid protein detection [], researchers utilized a novel approach to enhance ECL sensitivity. They exploited the hydrophobic cavity of β-cyclodextrin to create a β-cyclodextrin-Platinum nanoparticle composite (β-CD-Pt). This composite acted as a carrier for TDBA, effectively enriching its local concentration at the electrode surface. This localized enrichment significantly amplified the ECL signal, resulting in a highly sensitive detection method for the viral protein.
Q2: Can you elaborate on the chemical properties and structure of this compound?
A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some key structural features. This compound is an aliphatic amine featuring a propylamine backbone with two butyl groups attached to the terminal nitrogen atom. This structure suggests a hydrophobic character due to the butyl chains and a potential for hydrogen bonding and electrostatic interactions due to the amine groups.
Q3: Beyond its role in ECL enhancement, has this compound been explored in other scientific applications?
A3: Yes, research indicates that this compound plays a role in accelerating reactions between amines and carbon dioxide []. This is particularly relevant in the context of carbon capture and utilization technologies. The study suggests that when this compound is present in microdroplets generated through electrospray ionization, it significantly boosts the conversion ratio of amines with carbon dioxide. This effect is attributed to the formation of carbon dioxide microbubbles within the droplets, providing a larger reactive interface and facilitating the conversion process.
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